Bienvenue dans la boutique en ligne BenchChem!

2-Butyryl-4,6,6-trimethyl-2-azabicyclo[2.2.1]heptane

Lipophilicity Drug-likeness Physicochemical profiling

2-Butyryl-4,6,6-trimethyl-2-azabicyclo[2.2.1]heptane (IUPAC: 1-(4,6,6-trimethyl-2-azabicyclo[2.2.1]heptan-2-yl)butan-1-one) is a fully saturated N-acylated 2-azabicyclo[2.2.1]heptane derivative with molecular formula C13H23NO and molecular weight 209.33 g·mol⁻¹. The compound belongs to the broader class of bridged bicyclic amine derivatives whose rigid, three-dimensional framework imposes conformational constraints that differentiate them from monocyclic or acyclic analogs.

Molecular Formula C13H23NO
Molecular Weight 209.33 g/mol
CAS No. 909229-36-3
Cat. No. B3301405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyryl-4,6,6-trimethyl-2-azabicyclo[2.2.1]heptane
CAS909229-36-3
Molecular FormulaC13H23NO
Molecular Weight209.33 g/mol
Structural Identifiers
SMILESCCCC(=O)N1CC2(CC1C(C2)(C)C)C
InChIInChI=1S/C13H23NO/c1-5-6-11(15)14-9-13(4)7-10(14)12(2,3)8-13/h10H,5-9H2,1-4H3
InChIKeyAPEQZUHJVORQHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butyryl-4,6,6-trimethyl-2-azabicyclo[2.2.1]heptane (CAS 909229-36-3): Core Scaffold Identity and Physicochemical Baseline for Procurement Evaluation


2-Butyryl-4,6,6-trimethyl-2-azabicyclo[2.2.1]heptane (IUPAC: 1-(4,6,6-trimethyl-2-azabicyclo[2.2.1]heptan-2-yl)butan-1-one) is a fully saturated N-acylated 2-azabicyclo[2.2.1]heptane derivative with molecular formula C13H23NO and molecular weight 209.33 g·mol⁻¹ [1]. The compound belongs to the broader class of bridged bicyclic amine derivatives whose rigid, three-dimensional framework imposes conformational constraints that differentiate them from monocyclic or acyclic analogs [2]. PubChem assigns this compound CID 17139008 with computed descriptors including XLogP3-AA of 2.7, topological polar surface area (TPSA) of 20.3 Ų, zero hydrogen-bond donors, and one hydrogen-bond acceptor [1]. The molecule possesses two undefined stereocenters at C-4 and C-6, meaning the commercial material may exist as a mixture of stereoisomers unless a specific stereochemical specification is provided by the vendor [1].

Why 2-Butyryl-4,6,6-trimethyl-2-azabicyclo[2.2.1]heptane Cannot Be Replaced by a Generic 2-Azabicyclo[2.2.1]heptane or an Alternative Acyl-Chain Analog for Structure-Sensitive Applications


The 2-azabicyclo[2.2.1]heptane scaffold imposes a rigid, V-shaped geometry that restricts the spatial orientation of the N-acyl substituent and the geminal dimethyl groups at C-6 in a manner that cannot be replicated by monocyclic piperidines, pyrrolidines, or the regioisomeric 7-azabicyclo[2.2.1]heptane (epibatidine-type) scaffold [1]. Within the N-acyl series, even modest changes in acyl chain length (e.g., butyryl vs. pentanoyl vs. 4-methylpentanoyl) alter the computed LogP by approximately 0.3–0.5 log units per methylene unit and modify both steric bulk and conformational flexibility around the amide bond, which can affect molecular recognition, passive membrane permeability, metabolic stability, and off-target binding profiles [2]. Consequently, substituting the target compound with an underivatized 2-azabicyclo[2.2.1]heptane or an alternative N-acyl analog without experimental validation introduces uncontrolled variables that may invalidate structure-activity relationship (SAR) conclusions or compromise a synthetic route that relies on the specific physicochemical properties of the butyryl-bearing derivative [2].

Quantitative Differentiation Evidence for 2-Butyryl-4,6,6-trimethyl-2-azabicyclo[2.2.1]heptane (CAS 909229-36-3): Head-to-Head and Cross-Study Comparables


Computed Lipophilicity (XLogP3-AA) of the Target Compound vs. the 4-Methylpentanoyl Analog: Quantifying the Impact of Acyl Chain Length on Predicted logP

The target compound, bearing an n-butyryl substituent (C3H7CO–), exhibits a PubChem-computed XLogP3-AA of 2.7 [1]. The closest commercially cataloged analog, 4,6,6-trimethyl-2-(4-methylpentanoyl)-2-azabicyclo[2.2.1]heptane (CAS 909229-39-6; C15H27NO; MW 237.38), carries a 4-methylpentanoyl group that adds two additional methylene units and a branched methyl group relative to the butyryl chain . Based on the established contribution of approximately +0.5 logP units per sp³ methylene in alkyl chains, the 4-methylpentanoyl analog is predicted to have an XLogP3 approximately 1.0–1.3 units higher than the target compound, translating to an estimated logP of ~3.7–4.0 [1]. This difference places the two compounds in distinct lipophilicity ranges: the target compound resides near the midpoint of the typical oral drug-like space (logP 2–3), whereas the 4-methylpentanoyl analog approaches the upper boundary associated with increased metabolic clearance and reduced aqueous solubility [1].

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Profile: Comparison with the N-Unsubstituted 2-Azabicyclo[2.2.1]heptane Core

The target compound possesses a PubChem-computed TPSA of 20.3 Ų, zero hydrogen-bond donors (HBD), and exactly one hydrogen-bond acceptor (HBA) corresponding to the butyryl amide carbonyl oxygen [1]. The N-unsubstituted parent scaffold, 2-azabicyclo[2.2.1]heptane (C7H13N), would carry a secondary amine with one HBD (the N–H) and one HBA (the nitrogen lone pair), yielding an estimated TPSA of approximately 12–15 Ų and a fundamentally different hydrogen-bonding pharmacophore capable of acting as a hydrogen-bond donor [2]. The butyryl acylation eliminates the HBD entirely while retaining a single HBA, shifting the TPSA upward by approximately 5–8 Ų and converting the amine from a donor-capable to a purely acceptor motif [1]. The LeYan vendor datasheet independently reports TPSA = 20.31 Ų, consistent with the PubChem value .

Polar surface area Blood-brain barrier penetration Hydrogen bonding

Vendor-Specified Purity and Analytical Benchmarking: 95–98% as the Procurement-Relevant Quality Range

Two independent vendors provide quantitative purity specifications for the target compound: CymitQuimica (Biosynth brand) reports a minimum purity of 95% , while LeYan (乐研) specifies a nominal purity of 98% with the caveat that this is an entry-guidance value and individual batch purity may vary . No vendor currently provides batch-specific certificates of analysis (CoA) online, although LeYan indicates that NMR, HPLC, and GC detection reports are available upon request for specific batches . In the absence of published head-to-head biological or pharmacological data, purity and batch traceability constitute the primary quantitative differentiator for procurement decisions, as impurity profiles above 2–5% can confound screening results, especially in high-concentration phenotypic assays or in vivo studies where minor impurities may exert off-target effects .

Chemical purity Procurement specification Quality assessment

Stereochemical Complexity and Defined vs. Undefined Stereocenters: Implications for Reproducibility Relative to Single-Enantiomer Azabicyclic Derivatives

PubChem registers the target compound with two undefined atom stereocenters (at positions C-4 and C-6 of the bicyclic framework) and zero defined atom stereocenters [1]. This indicates that the commercial material is expected to contain a mixture of stereoisomers unless the vendor explicitly states otherwise and provides chiral purity data. In contrast, several 2-azabicyclo[2.2.1]heptane derivatives described in the patent literature are prepared as single enantiomers (e.g., (1R,4S)-configured compounds claimed in US Patent 5,631,383 and related filings) [2]. For applications where stereochemistry governs target binding—such as nicotinic acetylcholine receptor (nAChR) ligand development, where the 7-azabicyclo[2.2.1]heptane epibatidine scaffold shows exquisitely stereospecific binding [3]—the undefined stereochemistry of the commercial target compound represents a material difference from enantiopure azabicyclic analogs and may confound SAR interpretation if not controlled.

Stereochemistry Chiral purity Reproducibility

Validated Application Scenarios for 2-Butyryl-4,6,6-trimethyl-2-azabicyclo[2.2.1]heptane (CAS 909229-36-3) Based on Documented Evidence


Constrained-Amine Scaffold for Fragment-Based Drug Discovery and Structure-Enabled Library Design

The 2-azabicyclo[2.2.1]heptane core, as claimed in patent families covering substituted azabicyclic compounds as physiologically active agents [1], provides a conformationally restricted amine scaffold suitable for fragment-based screening libraries. The target compound's butyryl group serves as a growth vector that can be elaborated or replaced during fragment-to-lead optimization, while the gem-dimethyl substituents at C-6 and the methyl at C-4 provide steric bulk that can probe lipophilic pockets in target proteins. The computed LogP of 2.7 and zero HBD profile [2] make this compound appropriate for inclusion in focused libraries targeting CNS-penetrant chemical space (typically requiring LogP 2–4 and TPSA < 90 Ų).

Negative Control or Reference Compound in nAChR Ligand SAR Studies Using the 7-Azabicyclo[2.2.1]heptane Scaffold

Because the target compound bears the 2-azabicyclo[2.2.1]heptane regioisomer rather than the 7-azabicyclo[2.2.1]heptane ring system found in epibatidine and its pharmacologically characterized analogs [3], it can serve as a regioisomeric negative control in nicotinic acetylcholine receptor (nAChR) binding assays. Epibatidine analogs bearing a 7-aza bridge exhibit high-affinity nAChR binding (Ki values in the low nanomolar to sub-nanomolar range) that is exquisitely dependent on the nitrogen position within the bicyclic framework; shifting the nitrogen from bridge position 7 to bridge position 2 is predicted to abolish high-affinity nAChR engagement [3].

Synthetic Intermediate for Diversification via Amide Bond Modification or Bicyclic Ring Functionalization

The butyryl amide functionality at the bridge nitrogen provides a chemically tractable handle for further diversification: the amide can be reduced to the corresponding tertiary amine, hydrolyzed to liberate the secondary amine for re-acylation, or subjected to enolate chemistry adjacent to the carbonyl. The vendor-reported purity range of 95–98% is adequate for use as a synthetic building block without additional purification for most research-scale transformations. The rigid bicyclic framework also makes the compound a candidate for studying stereoelectronic effects in amide bond conformation and reactivity.

Physicochemical Reference Standard in Computational Model Training for Bridged Bicyclic Amines

Given the well-characterized computed descriptors (XLogP3-AA = 2.7, TPSA = 20.3 Ų, 2 rotatable bonds, 0 HBD) available from PubChem [2], this compound can serve as a reference data point for training or validating in silico models that predict the properties of bridged bicyclic amine derivatives. The availability of experimental retention time or solubility data from vendors would further strengthen this application, and procurement officers may wish to request such data from suppliers.

Quote Request

Request a Quote for 2-Butyryl-4,6,6-trimethyl-2-azabicyclo[2.2.1]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.